Ethyl 5-{[(4-methoxyphenyl)methyl]sulfanyl}-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 5-{[(4-methoxyphenyl)methyl]sulfanyl}-1,3-thiazole-4-carboxylate is a compound belonging to the thiazole family, which is a class of heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This particular compound features a thiazole ring substituted with an ethyl ester group at the 4-position and a 4-methoxyphenylmethylsulfanyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-{[(4-methoxyphenyl)methyl]sulfanyl}-1,3-thiazole-4-carboxylate typically involves the Hantzsch thiazole synthesis method . This method includes the condensation of α-haloketones with thioamides. The reaction conditions often involve the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions.
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Step 1: : Synthesis of α-haloketone
- React 4-methoxybenzyl chloride with ethyl acetoacetate in the presence of a base like sodium ethoxide to form the α-haloketone intermediate.
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Step 2: : Thiazole ring formation
- Condense the α-haloketone with thiourea in ethanol under reflux to form the thiazole ring.
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Step 3: : Esterification
- The final step involves esterification of the thiazole ring with ethyl chloroformate to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[(4-methoxyphenyl)methyl]sulfanyl}-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the 2-position of the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: :
Properties
CAS No. |
61830-24-8 |
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Molecular Formula |
C14H15NO3S2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
ethyl 5-[(4-methoxyphenyl)methylsulfanyl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H15NO3S2/c1-3-18-13(16)12-14(20-9-15-12)19-8-10-4-6-11(17-2)7-5-10/h4-7,9H,3,8H2,1-2H3 |
InChI Key |
ZDNKVKKDOPXQDB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=N1)SCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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